Product packaging for Cubane-1-carbaldehyde(Cat. No.:)

Cubane-1-carbaldehyde

Cat. No.: B12511682
M. Wt: 132.16 g/mol
InChI Key: UGWGHFLEXKMGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cubane-1-carbaldehyde (CAS 134078-24-3) is a carbaldehyde derivative of cubane, a synthetic hydrocarbon known for its unique carbon skeleton where eight atoms are arranged in a rigid cube structure. This geometry imposes a high degree of strain and results in a molecule with high potential energy and exceptional kinetic stability, making it a compound of significant interest in advanced research and development . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The aldehyde functional group provides a key handle for further chemical transformations, allowing researchers to incorporate the cubane scaffold into more complex molecules. Cubane derivatives are increasingly studied as bioisosteres for benzene rings in medicinal chemistry, offering a way to modulate the properties of pharmaceutical candidates by replacing planar aromatic rings with three-dimensional, high-energy cores . This application is valuable for developing new drugs and agrochemicals. Furthermore, the inherent strain and unique exit vectors of the cubane system make it a compelling building block for creating novel high-energy materials and polymers with specialized properties . This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with care and refer to the associated Safety Data Sheet for detailed hazard and handling information. The compound should be stored under an inert atmosphere in a freezer, preferably at temperatures under -20°C, to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B12511682 Cubane-1-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cubane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWGHFLEXKMGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cubane 1 Carbaldehyde and Precursors

Retrosynthetic Analysis Leading to Cubane-1-carbaldehyde

A retrosynthetic analysis of this compound logically commences by disconnecting the aldehyde functional group. This primary disconnection points to two principal precursors: cubane-1-methanol and a derivative of cubane-1-carboxylic acid. These precursors represent the two main avenues for the forward synthesis of the target aldehyde, through oxidation and reduction reactions, respectively.

Established Synthetic Routes to this compound

The preparation of this compound is primarily achieved through two opposing, yet complementary, strategies: the oxidation of cubane-1-methanol derivatives and the reduction of cubane-1-carboxylic acid derivatives.

Oxidation Pathways from Cubane-1-methanol Derivatives

The conversion of cubane-1-methanol to this compound requires a selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. organic-chemistry.org Given the strained nature of the cubane (B1203433) cage, mild reaction conditions are generally preferred to avoid potential cage-opening side reactions.

A variety of stoichiometric and catalytic oxidation systems are available for the oxidation of primary alcohols to aldehydes. amazonaws.com Stoichiometric oxidants, while often providing high yields and predictable outcomes, generate significant amounts of waste. Common examples of such reagents include chromium-based reagents like pyridinium chlorochromate (PCC), and hypervalent iodine compounds such as the Dess-Martin periodinane (DMP). libretexts.orgwikipedia.orgwikipedia.org Activated DMSO oxidations, like the Swern oxidation, are also widely employed due to their mild conditions. wikipedia.orgorganic-chemistry.org

Catalytic systems, which utilize a substoichiometric amount of an active catalyst in conjunction with a terminal oxidant, offer a more environmentally benign approach. amazonaws.com These systems often involve transition metal catalysts or stable organic radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).

In the context of cubane chemistry, a notable example of a catalytic oxidation system is the use of the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-trichloroisocyanuric acid-sodium bicarbonate system. This method has been successfully applied to the oxidation of 4-bromo-1-hydroxymethylcubane and 1,4-bis(hydroxymethyl)cubane to their corresponding aldehydes. amazonaws.com This demonstrates the utility of TEMPO-based catalysis for the selective oxidation of primary alcohols on the cubane scaffold.

While direct literature on the application of a wide range of stoichiometric oxidants specifically to the parent cubane-1-methanol is limited, reagents known for their mildness and selectivity, such as Dess-Martin periodinane (DMP) and the Swern oxidation protocol, are highly suitable candidates for this transformation. wikipedia.orgwikipedia.orgalfa-chemistry.com These methods are known to be tolerant of various functional groups and are often employed in the synthesis of complex molecules where preserving structural integrity is paramount.

Oxidation Method Oxidizing Agent/System Typical Substrate Product Key Features
Catalytic OxidationTEMPO/Trichloroisocyanuric acid/NaHCO₃4-bromo-1-hydroxymethylcubane4-bromocubanecarbaldehydeMild conditions, high selectivity for primary alcohols.
Stoichiometric OxidationDess-Martin Periodinane (DMP)Primary AlcoholsAldehydesMild, neutral pH, short reaction times, high yields. wikipedia.org
Stoichiometric OxidationSwern Oxidation (DMSO, oxalyl chloride, triethylamine)Primary AlcoholsAldehydesVery mild conditions, wide functional group tolerance. wikipedia.orgorganic-chemistry.org

Reduction Approaches from Cubane-1-carboxylic Acid Derivatives

The synthesis of this compound can also be achieved by the partial reduction of cubane-1-carboxylic acid derivatives. This approach is advantageous as cubane-1-carboxylic acid is a common and accessible precursor. Direct reduction of the carboxylic acid to the aldehyde is challenging; therefore, it is typically converted to a more reactive derivative, such as an ester, for the reduction step.

The reduction of esters to aldehydes requires the use of a reducing agent that can selectively perform a single hydride addition without further reducing the resulting aldehyde to an alcohol. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction. organic-synthesis.com

A specific example in cubane chemistry involves the reduction of methyl 4-bromocubanecarboxylate to 4-bromocubanecarbaldehyde in high yield using bis(N-methylpiperazinyl)aluminum hydride. amazonaws.com This modified aluminum hydride reagent demonstrates excellent efficacy for the controlled reduction of a cubane ester to the corresponding aldehyde. This suggests that similar hydride-based reagents can be effectively employed for the synthesis of the parent this compound from its corresponding ester.

Reduction Method Reducing Agent Substrate Product Key Conditions
Hydride ReductionDiisobutylaluminum hydride (DIBAL-H)EstersAldehydesLow temperature (e.g., -78 °C) to prevent over-reduction. chemistrysteps.comorganic-synthesis.com
Hydride Reductionbis(N-methylpiperazinyl)aluminum hydrideMethyl 4-bromocubanecarboxylate4-bromocubanecarbaldehydeHigh yield reported for this specific transformation. amazonaws.com
Reduction of Carboxylic Acids

The formation of cubane aldehydes from their corresponding carboxylic acids is a key synthetic step. One high-yield method involves the direct reduction of a cubanecarboxylic acid or its ester derivative. For instance, 4-bromothis compound has been successfully synthesized by the reduction of 4-bromocubanecarboxylic acid and its methyl ester. This transformation is achieved using specialized reducing agents such as bis(N-methylpiperazinyl)aluminum hydride, which provides the desired aldehyde in high yield researchgate.net.

Table 1: Reduction of 4-Bromocubanecarboxylic Acid Derivatives
Starting MaterialReagentProductYield
4-Bromocubanecarboxylic acidbis(N-methylpiperazinyl)aluminum hydride4-Bromothis compoundHigh
Methyl 4-bromocubanecarboxylatebis(N-methylpiperazinyl)aluminum hydride4-Bromothis compoundHigh

Formation from Halogenated Cubane Scaffolds

Halogenated cubanes serve as versatile intermediates in the synthesis of functionalized cubane derivatives, including this compound. The presence of a halogen atom provides a reactive site for further chemical modifications.

There are established methods for the synthesis of 4-bromothis compound. One approach involves the oxidation of a precursor alcohol, 4-bromo-1-hydroxymethylcubane. This oxidation is effectively carried out using a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) based system, specifically with trichloroisocyanuric acid and sodium bicarbonate, to yield the corresponding aldehyde researchgate.net. An alternative route, as previously mentioned, is the direct reduction of 4-bromocubanecarboxylic acid or its methyl ester researchgate.net.

Table 2: Synthetic Routes to 4-Bromothis compound
PrecursorReaction TypeKey Reagents
4-Bromo-1-hydroxymethylcubaneOxidationTEMPO, Trichloroisocyanuric acid, NaHCO₃
4-Bromocubanecarboxylic acidReductionbis(N-methylpiperazinyl)aluminum hydride

The synthesis of 4-iodothis compound demonstrates a multi-step pathway starting from a more readily available precursor. The synthesis begins with dimethyl 1,4-cubanedicarboxylate researchgate.net. The process involves several key transformations:

Mono-saponification : Reaction with one equivalent of sodium hydroxide (NaOH) converts one of the ester groups into a carboxylic acid, yielding the mono-acid/mono-ester derivative researchgate.net.

Iodination : The newly formed carboxylic acid group is then replaced with an iodine atom.

Reduction : The remaining ester group is reduced to a primary alcohol.

Oxidation : The resulting alcohol is oxidized to the final aldehyde product, 1-iodocubane-4-carboxaldehyde researchgate.net.

Derivations from Cubane-1,4-dicarboxylic Acid

Cubane-1,4-dicarboxylic acid is a foundational precursor in cubane chemistry, largely due to its accessibility from the classic Eaton and Cole synthesis wikipedia.orgic.ac.uk. This dicarboxylic acid is the starting point for producing a wide range of 1,4-disubstituted cubanes. The synthesis of 4-iodothis compound, which begins with the dimethyl ester of cubane-1,4-dicarboxylic acid, exemplifies how this core structure is utilized researchgate.net. By selectively modifying one of the two carboxylic acid groups, chemists can introduce different functionalities at opposite corners of the cubane cage, leading to asymmetrically substituted compounds like the target carbaldehydes. The conversion of this diacid into cubane itself is also possible through decarboxylation methods, such as the Barton decarboxylation wikipedia.org.

Strategic Chemical Transformations in this compound Synthesis

The construction of the cubane cage is a significant challenge due to the high strain energy associated with its 90° bond angles wikipedia.org. The synthetic routes rely on specific, strategic reactions to build the polycyclic framework.

The Favorskii rearrangement is a critical reaction in the synthesis of the cubane core, although it does not directly produce the aldehyde functionality. This reaction involves the rearrangement of an α-halo ketone in the presence of a base to form a carboxylic acid derivative, often with a ring contraction wikipedia.org. In the landmark synthesis of cubane, a Favorskii rearrangement is employed to contract a five-membered ring within a larger polycyclic intermediate, a crucial step in forming the cage-like structure of cubane-1,4-dicarboxylic acid ic.ac.ukwordpress.com. This transformation is repeated to finalize the cubic skeleton, making it an indispensable tool for building the foundational precursors required for the ultimate synthesis of this compound and its derivatives wordpress.com.

Diels-Alder Cycloadditions in Precursor Synthesis

The construction of the cubane skeleton typically begins with a Diels-Alder reaction, a powerful [4+2] cycloaddition, to form a key polycyclic intermediate. In the classic Eaton synthesis and its subsequent modifications, a substituted cyclopentadienone acts as both the diene and the dienophile in a spontaneous dimerization. wikipedia.org

A common starting material is 2-bromocyclopentadienone, which is generated in situ. This reactive intermediate readily undergoes a Diels-Alder reaction with itself to form an endo adduct. wikipedia.orgblogspot.com This dimerization is analogous to the well-known dimerization of cyclopentadiene. blogspot.com The preference for the endo isomer is a result of maximum orbital overlap during the transition state. ic.ac.uk An alternative approach utilizes an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene. ic.ac.ukthieme-connect.com In the presence of an oxidizing agent like ceric ion, cyclobutadiene is released and reacts with a dienophile, such as 2,5-dibromobenzoquinone, to form the initial Diels-Alder adduct, which serves as the cubane precursor. thieme-connect.comnih.gov

Reaction Type Reactants Key Product Significance
Spontaneous Dimerization2-BromocyclopentadienoneEndo adduct of dimerized productForms the initial polycyclic framework for the cage structure. wikipedia.orgblogspot.com
Cyclobutadiene TransferCyclobutadiene (from cyclobutadiene-iron tricarbonyl), 2,5-DibromobenzoquinoneEndo adduct CProvides an alternative route to the core structure using an organometallic precursor. thieme-connect.com

Photochemical Cycloadditions

Following the Diels-Alder reaction, the crucial step in forming the cubic cage is an intramolecular [2+2] photochemical cycloaddition. petrolpark.co.ukacs.org This reaction closes the cage structure by forming a cyclobutane (B1203170) ring from the two proximal double bonds of the Diels-Alder adduct. blogspot.comwordpress.com

The reaction is typically induced by irradiation with ultraviolet light, often using a high-powered mercury lamp or a UV-B lamp. vapourtec.com The endo configuration of the precursor is essential, as it places the two alkene groups in close proximity, facilitating the intramolecular cyclization. wordpress.com This photochemical step is a cornerstone of cubane synthesis, directly yielding the pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane framework. Recent advancements have explored the use of photosensitizers, such as benzophenone, which allows the reaction to proceed with lower energy light (e.g., λ = 390 nm) via a triplet energy transfer process, often leading to near-quantitative yields. The efficiency of this key step has also been significantly improved and scaled up through the use of continuous flow photochemistry. vapourtec.com

Reaction Condition Precursor Product Yield Notes
UV Irradiation (Hg lamp)Diels-Alder AdductCage-like Isomer-Classic method for cage formation.
Benzophenone (Photosensitizer), λ = 390 nmDione Precursor 2Product 3Near QuantitativeAllows use of lower energy light and improves efficiency.
Flow PhotoreactorDiels-Alder AdductCage-like Isomer-Enables kilogram-scale synthesis. nih.gov

Decarboxylation Reactions

Once the cage structure is formed, subsequent steps often involve functional group manipulations. The synthesis frequently leads to cubane-1,4-dicarboxylic acid, a stable and key intermediate. ic.ac.ukdtic.mil To obtain less functionalized cubanes or to prepare for the introduction of other groups like the aldehyde, decarboxylation is necessary.

A widely used method for removing carboxylic acid groups from the cubane core is the Barton decarboxylation. wikipedia.org This free-radical reaction involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which is then photochemically or thermally decomposed to remove the carboxyl group. petrolpark.co.uk An earlier method involved the thermal degradation of a di-t-butyl perester, which was prepared from the corresponding acid chloride. ic.ac.ukthieme-connect.com This decarboxylation is typically performed by heating in a high-boiling solvent like isopropyl benzene (B151609) or diisopropylbenzene. ic.ac.uksynarchive.com

While direct synthesis of this compound is less commonly detailed in foundational literature, it is typically prepared from cubane carboxylic acid derivatives. For example, 4-methoxy-1-cubanecarboxylic acid can be reduced to 4-methoxy-1-cubanemethanol, which is then oxidized to the corresponding aldehyde, 4-methoxy-1-cubanecarbaldehyde. nih.gov Another route involves the reduction of a 4-bromocubanecarboxylic acid or its methyl ester to afford 4-bromothis compound. researchgate.net These transformations highlight the importance of carboxylic acid precursors in accessing the aldehyde functionality on the cubane scaffold.

Method Precursor Key Reagents Product
Barton DecarboxylationCubane-1,4-dicarboxylic acidThiohydroxamate ester formationCubane wikipedia.org
Perester DegradationDi-t-butyl perester of cubane dicarboxylic acidHeat (e.g., 150-152 °C)Cubane ic.ac.uksynarchive.com
Reduction & Oxidation4-Methoxy-1-cubanecarboxylic acid1. Reduction (e.g., with AlH₃) 2. Oxidation (e.g., with DMP)4-Methoxy-1-cubanecarbaldehyde nih.gov

Mechanistic Investigations of Cubane 1 Carbaldehyde Reactions

Elucidation of Reaction Pathways and Transition States

The reactions of cubane (B1203433) derivatives are broadly categorized into two types: those that preserve the cubic cage and those that involve skeletal rearrangement or fragmentation. Functional group transformations of the aldehyde moiety on cubane-1-carbaldehyde can often be carried out with the cage intact, behaving similarly to conventional aldehydes. ic.ac.uk

However, reactions involving the cubane framework itself, particularly those catalyzed by transition metals, proceed through intricate pathways. For instance, the well-documented isomerization of cubane to cuneane, catalyzed by silver(I) or palladium(II) ions, is proposed to proceed via a nonconcerted mechanism. nih.govelte.hu This pathway is initiated by the oxidative addition of the metal ion into one of the strained C-C bonds of the cubane cage. elte.hu This insertion leads to the formation of a metallacyclobutane intermediate, which then rearranges through a carbonium ion-like transition state to form the cuneane skeleton. elte.huillinois.edu Computational studies using Density Functional Theory (DFT) on substituted cubanes have helped to map these complex potential energy surfaces, identifying the transition states and intermediates involved in the regioselective formation of different cuneane isomers. nih.gov

Radical reactions also represent a key pathway for functionalizing the cubane core. The direct abstraction of a hydrogen atom from a C-H bond on the cubane cage can be achieved using a hydrogen atom transfer (HAT) catalyst, leading to the formation of a cubyl radical. researchgate.net This radical intermediate can then participate in further reactions, such as conjugate addition to Michael acceptors. researchgate.net

Studies of Radical and Ionic Intermediates

Both radical and ionic intermediates have been implicated in the chemistry of cubane derivatives.

Radical Intermediates : The cubyl radical is a key intermediate in functionalization reactions that proceed via C-H activation. ic.ac.ukresearchgate.net While the C-H bond of cubane is strong, radical abstraction is a viable pathway to create a reactive intermediate without disrupting the cage structure initially. researchgate.netresearchgate.net These radicals can be generated through various methods, including direct hydrogen abstraction or decarboxylative approaches. illinois.edu The strain energy of the cubyl radical has been estimated to be significantly higher than that of the parent cubane molecule. acs.orgnih.govacs.org

Ionic Intermediates : The cubyl cation is proposed as a short-lived intermediate in metal-catalyzed rearrangements. elte.huillinois.edu Its formation is facilitated by the interaction of the cubane C-C sigma bonds with a Lewis acidic metal center. elte.hu Due to the high strain and the geometry of the cubane cage, the formation of a classical carbocation is energetically demanding, and these intermediates are often described as non-classical carbocations. nih.gov Conversely, the cubane cage can also stabilize negative charge. The C-H bonds of cubane have enhanced s-character, leading to a notable acidity, which allows for deprotonation to form a cubyl anion, an intermediate useful for introducing substituents via metallation and transmetallation sequences. wikipedia.orgtheeurekamoments.com

Analysis of Cage Opening and Rearrangement Mechanisms

The release of cage strain is a powerful thermodynamic driving force for the rearrangement and fragmentation of the cubane skeleton.

Under thermal stress, certain substituted cubanes can undergo cage opening and fragmentation to form more stable aromatic systems. A study on the thermolytic decay of 1-iodocubane-4-carboxaldehyde, a compound structurally very similar to this compound, revealed a surprising transformation. researchgate.net When heated in toluene, this compound decomposed to yield a mixture of aromatic products, including benzaldehyde, benzoic acid, benzyl (B1604629) alcohol, and benzyl benzoate. researchgate.net This profound rearrangement highlights a pathway where the strained C8 cage ultimately fragments and re-forms into a stable six-membered aromatic ring, a process driven by a massive release of strain energy. The proposed mechanism for a related compound, 4-iodo-1-vinylcubane, involves a diradical intermediate that leads to the formation of an iodostyrene derivative, demonstrating a clear pathway from the cubic cage to an aromatic structure. researchgate.net

The most studied rearrangement of the cubane skeleton is its isomerization to cuneane. This transformation is efficiently catalyzed by various metal ions, particularly Ag(I) and Pd(II). researchgate.netnih.govelte.hu The mechanism, as elucidated by experimental and computational studies, involves the insertion of the metal catalyst into a C-C bond. nih.govelte.hu For an asymmetrically substituted cubane, such as a derivative of this compound, the initial metal insertion can occur at different C-C bonds, leading to a branching point in the reaction mechanism. The subsequent rearrangement pathway and the regiochemical outcome (i.e., the substitution pattern on the resulting cuneane) are governed by the electronic effects of the substituents, which influence the stability of the charged intermediates. nih.gov

Another rearrangement pathway, catalyzed by rhodium(I) complexes, converts the cubane cage into syn-tricyclooctadiene. wikipedia.orgresearchgate.net This intermediate can then undergo thermal rearrangement to form cyclooctatetraene. wikipedia.orgarxiv.org This process also involves a metal-mediated cleavage of a C-C bond, but leads to a different skeletal structure compared to the cuneane rearrangement.

Reaction Kinetics and Thermodynamic Profiles

The reactivity of this compound is fundamentally linked to the thermodynamics of its strained cage. The standard enthalpy of formation of cubane in the gas phase is exceptionally high, a direct consequence of its immense strain energy. acs.orgnih.gov

Differential scanning calorimetry (DSC) studies on substituted cubanes and their cuneane isomers provide insight into their thermal stability. For example, 1,4-disubstituted cubane carboxylic acids show an exothermic decomposition that occurs at temperatures well above typical reaction conditions, highlighting their kinetic stability despite their thermodynamic instability. nih.gov However, the corresponding 1,3-disubstituted cuneane isomers tend to experience exothermic decomposition at lower temperatures, indicating they are less kinetically stable than their cubane precursors. nih.gov The high energy content of cubanes makes them of interest as energetic materials, with decomposition pathways liberating significant amounts of energy. arxiv.orgwordpress.com

Selected Thermochemical Data for Cubane and Related Species
PropertySpeciesValue (kJ mol⁻¹)Reference
Gas-Phase Enthalpy of Formation (ΔfH°gas)Cubane603.4 ± 4 acs.orgnih.gov
Strain EnergyCubane667.2 researchgate.netacs.orgnih.gov
Strain EnergyCubyl Radical689.4 researchgate.netacs.orgnih.gov
C–H Bond Dissociation Enthalpy (BDE)Cubane438.4 ± 4 acs.orgnih.gov
Ionization EnergyCubane1435.1 ± 4 researchgate.netacs.orgnih.gov

Influence of Strain Energy on Reaction Energetics

The strain energy of the cubane cage, estimated to be around 667.2 kJ mol⁻¹ (approx. 159 kcal mol⁻¹), is the single most dominant factor influencing the energetics of its reactions. acs.orgnih.govlibretexts.org This stored potential energy provides a substantial thermodynamic driving force for any reaction that results in the opening or rearrangement of the cage.

Theoretical and Computational Chemistry of Cubane 1 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of complex structures like Cubane-1-carbaldehyde. researchgate.netnih.govrsdjournal.org These calculations provide insights into the geometric and electronic consequences of attaching a carbonyl group to the highly strained cubane (B1203433) cage.

The cubane cage is renowned for its extraordinarily high strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³ hybridized carbon. wikipedia.orgtheeurekamoments.com This stored potential energy is a key feature of cubane chemistry. dtic.mil The strain energy (SE) of the parent cubane is experimentally valued at approximately 166 kcal/mol. dtic.milic.ac.uk

While specific calculations for this compound were not detailed in the surveyed literature, the principles observed with other derivatives can be applied. The electron-withdrawing nature of the carbaldehyde group is expected to influence the charge distribution within the cubane framework. Isodesmic and homodesmotic reactions are theoretical constructs used to reliably calculate strain energies of cyclic and polycyclic compounds. nih.govswarthmore.edu

Table 1: Calculated Strain Energies (SE) of Cubane and a Substituted Derivative

Compound Computational Method Calculated SE (kcal/mol)
Cubane DFT-B3LYP/6-31G* (Homodesmotic) 169.13 nih.gov
Octanitrocubane DFT-B3LYP/6-31G* (Isodesmotic) 257.20 nih.gov

This interactive table allows for sorting and filtering of data.

The data indicates that strongly electron-withdrawing and sterically bulky groups like the nitro group significantly increase strain, while the azido (B1232118) group has a minimal effect and can even slightly release strain at lower substitution levels. nih.gov The carbaldehyde group, being less sterically demanding and possessing different electronic properties than a nitro group, would likely have a less dramatic, though still noticeable, impact on the cage's strain energy.

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edulibretexts.org It is a direct measure of bond strength. For this compound, several BDEs are of key interest: the C-H bond of the aldehyde, the C-C bond connecting the aldehyde to the cage, and the C-C bonds within the cage itself.

The geometry of the cubane cage enforces significant rehybridization of the carbon atoms. The exocyclic orbitals have a higher s-character (around 31%) than a typical sp³ orbital, while the endocyclic orbitals are p-rich. ic.ac.uk This increased s-character makes the cubyl hydrogens more acidic than those in typical alkanes. wikipedia.orgic.ac.uk

The BDE of the aldehydic C-H bond is influenced by the stability of the resulting cuboyl radical. The BDE for the bond connecting the functional group to the cage (Cubyl-CHO) is also a critical parameter for understanding thermal stability and reaction pathways. Due to the high strain energy, cleavage of a C-C bond within the cubane cage is a potential decomposition pathway, although cubane itself is remarkably kinetically stable, decomposing only above 220°C. ic.ac.ukscientificupdate.com

Specific BDE values for this compound require dedicated computational studies. These are typically calculated as the energy difference between the optimized parent molecule and its corresponding radical fragments. researchgate.net

Table 2: Representative C-H Bond Dissociation Energies (BDEs) for Comparison

Bond BDE (kcal/mol)
CH₃-H 104.9
CH₃CH₂-H 101.1
(CH₃)₃C-H 96.5

This table provides context for typical BDE values. Data is generalized from standard chemical sources.

The BDE of the aldehydic C-H in this compound is expected to be in the range of other aldehydes, but modulated by the unique electronic nature of the cubyl substituent.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and spectroscopic properties. materialsciencejournal.orgnih.gov The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high kinetic stability. nih.govscispace.com

The parent cubane molecule has a large HOMO-LUMO gap, consistent with its observed kinetic stability. scispace.com The introduction of a carbaldehyde group, which contains a π-system and is electron-withdrawing, is expected to significantly alter the electronic landscape. The carbonyl group will lower the energy of both the HOMO and LUMO. The LUMO, in particular, is expected to be localized primarily on the carbaldehyde group, specifically on the C=O π* antibonding orbital. This makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack.

The HOMO-LUMO gap of this compound would likely be smaller than that of unsubstituted cubane, suggesting increased reactivity. Computational methods like DFT are routinely used to calculate these orbital energies and visualize their distribution. nih.govresearchgate.net

Table 3: Theoretical Electronic Properties

Property Description Expected Influence of -CHO Group
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Lowered relative to cubane.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Significantly lowered and localized on the C=O group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. Decreased relative to cubane.

| Bond Polarity | Uneven distribution of electron density in bonds. | Increased polarity of the C=O bond and influence on the exocyclic C-C bond. |

This interactive table summarizes the expected electronic effects of the carbaldehyde substituent.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.orgsmu.edu This includes calculating the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net

For this compound, several reaction types could be modeled. A primary example is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. Computational modeling can generate a detailed energy profile for this process. The profile would show the initial energy of the reactants (this compound and a nucleophile), the energy of the transition state, and the energy of the resulting tetrahedral intermediate. nih.gov

Another computationally accessible pathway is the metal-catalyzed valence isomerization of the cubane cage to cuneane. acs.orgacs.org The presence of the carbaldehyde group could influence the regioselectivity and reaction barriers of this rearrangement. By calculating the relative energies of all species along the reaction coordinate, one can determine the activation energy (the height of the energy barrier), which is the key determinant of the reaction rate. nih.govnih.gov

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS). nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path from reactant to product. nih.gov

Computationally, a structure is confirmed as a true transition state by performing a frequency calculation. A valid transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new bond). nih.gov The structures of transition states provide crucial insights into the geometry of the reaction at its most critical point. For a reaction like the addition of a Grignard reagent to this compound, the TS would show the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl π-bond.

Prediction of Thermochemical Properties

Computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties, which are crucial for understanding the stability and energy content of molecules. For strained systems like cubane derivatives, high-level composite theoretical methods are often required to achieve chemical accuracy.

Enthalpies of Formation and Sublimation

The enthalpy of formation (ΔfH°) is a fundamental measure of a molecule's stability. For the parent cubane molecule, its significant strain energy results in a very high positive enthalpy of formation. High-level theoretical studies using methods like the explicitly correlated composite method (W1-F12) have been employed to calculate this value with high precision.

For substituted cubanes, similar high-level methods are necessary. Theoretical studies on cubanes with various functional groups, such as nitro and azo groups, have been successfully carried out using composite methods like G4MP2 and G4. researchgate.net These methods systematically combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation with lower computational cost. The same methodologies can be directly applied to this compound to predict its gas-phase enthalpy of formation.

The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is another key property. It can be estimated computationally by calculating the enthalpy of formation in both the gas and solid states. The solid-state calculation is more complex, often requiring crystal structure prediction and solid-state DFT calculations that account for intermolecular forces. For the parent cubane, experimental values for sublimation enthalpy are available and serve as a benchmark for theoretical methods.

Table 1: Calculated and Experimental Thermochemical Data for Cubane (C₈H₈)

Property Value (kJ mol⁻¹) Method
Gas-Phase Enthalpy of Formation (ΔfH°gas) 603.4 ± 4 W1-F12 (Theoretical)
Solid-Phase Enthalpy of Formation (ΔfH°solid) 548.6 ± 4.5 Derived from Theoretical & Experimental

This interactive table provides a summary of key thermochemical data for the parent cubane molecule, which serves as a reference for studying its derivatives.

Stereoselectivity Predictions and Rationalization in Asymmetric Catalysis

The aldehyde group in this compound is a prochiral center, making it an ideal substrate for asymmetric catalysis, for instance, in nucleophilic addition reactions like asymmetric reduction or alkylation to produce chiral alcohols. Computational chemistry is an indispensable tool for predicting the stereochemical outcome of such reactions and for understanding the origins of chiral induction.

Ligand Design and Chiral Induction Mechanisms

The rational design of chiral ligands is central to asymmetric catalysis. Computational modeling allows for the in-silico screening of potential ligands and provides deep insight into the mechanism of stereoselectivity. For a hypothetical asymmetric reduction of this compound, the process would be modeled as follows:

System Setup: A chiral catalyst, comprising a metal center and a chiral ligand (e.g., a derivative of BINAP, Salen, or a chiral secondary amine), is modeled along with the substrate, this compound, and the reducing agent.

Transition State Search: Quantum mechanical calculations, typically using DFT, are performed to locate the transition states leading to the two possible stereoisomeric products (R- and S-alcohols). The rigid and bulky cubyl group would play a significant role in the steric interactions that govern the geometry of these transition states.

Energy Analysis: The activation energies for the two competing pathways are calculated. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction. A lower activation barrier for one pathway indicates that the corresponding enantiomer will be the major product.

Interaction Analysis: By examining the geometries of the transition states, chemists can rationalize the origin of stereoselectivity. Non-covalent interactions, such as steric repulsion and hydrogen bonding between the chiral ligand and the substrate, can be visualized and quantified. This understanding allows for the iterative refinement of the ligand structure to improve enantioselectivity.

This computational approach provides a predictive framework that can guide experimental efforts, saving significant time and resources in the development of new asymmetric catalytic reactions for functionalized cubanes.

Development of Computational Methodologies for Strained Cage Compounds

The extreme bond angle distortion in cubane (90° instead of the ideal 109.5° for sp³ carbon) and the resulting high strain energy pose a significant test for computational methods. The description of "bent bonds" and the unusual electronic structure of such molecules require robust and well-calibrated theoretical models. chemrxiv.org

The study of cubane and its derivatives has spurred the development and validation of computational methodologies specifically suited for strained systems. Research into the thermal isomerization of cubane to cyclooctatetraene, for example, has been used to benchmark the performance of various DFT functionals (such as B3LYP, ωB97X-D, and M06-2X) and basis sets in describing the energetics and reaction pathways of strained cage-opening processes. chemrxiv.org

Furthermore, the need for accurate thermochemical data for high-energy-density materials derived from cubane has driven the application of high-level composite methods like G4, G4MP2, and W1-F12. researchgate.net These methods provide a reliable means of calculating properties like enthalpies of formation for molecules where experimental data is difficult or impossible to obtain. The insights gained from applying these methods to the cubane framework help refine the parameters and algorithms used in computational chemistry, ultimately improving their predictive power for a wide range of challenging chemical systems.

Applications of Cubane 1 Carbaldehyde in Synthetic Methodology

Cubane-1-carbaldehyde as a Building Block for Complex Polycyclic Structures

The aldehyde functional group of this compound serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures. Standard organic reactions such as the Wittig reaction, aldol condensation, and Diels-Alder reaction can be employed to elaborate the cubane (B1203433) core into larger, more intricate polycyclic systems.

The Wittig reaction, for instance, allows for the conversion of the aldehyde group into an alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org By reacting this compound with a phosphorus ylide, a vinylcubane derivative is produced. This transformation is pivotal for introducing a new dimension of reactivity, as the resulting double bond can participate in subsequent cycloadditions or other olefin-based transformations to build additional rings onto the cubane framework.

Similarly, the aldol condensation offers a pathway to extend the carbon chain and introduce new stereocenters. stackexchange.commasterorganicchemistry.com While this compound itself cannot enolize, it can act as an electrophile in a crossed aldol reaction with an enolizable ketone or aldehyde. stackexchange.com The resulting β-hydroxy carbonyl compound can then be dehydrated to yield an α,β-unsaturated carbonyl derivative of cubane, a valuable intermediate for conjugate additions and other transformations aimed at constructing polycyclic systems.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also be envisioned with derivatives of this compound. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.compraxilabs.com For example, the vinylcubane synthesized via the Wittig reaction could serve as a dienophile. Alternatively, the aldehyde could be transformed into a diene through a series of established synthetic steps. The subsequent [4+2] cycloaddition would then afford a complex polycyclic structure containing the rigid cubane core fused to a cyclohexene ring system.

Design and Synthesis of Novel Molecular Scaffolds

The unique geometry and rigidity of the cubane cage make this compound an attractive starting material for the design and synthesis of novel molecular scaffolds with specific three-dimensional orientations.

The cubane unit is an excellent rigid spacer, capable of holding appended functional groups at a fixed distance and orientation. researchgate.netlatrobe.edu.au This property is of significant interest in the field of supramolecular chemistry and materials science. This compound can be derivatized to create bifunctional linkers for the construction of metal-organic frameworks (MOFs). researchgate.netchemrxiv.orgresearchgate.net For example, the aldehyde can be oxidized to a carboxylic acid, and this, along with another functional group on the cubane core, can coordinate to metal centers to form highly ordered, porous materials. The rigidity of the cubane linker ensures the stability and predictability of the resulting framework's geometry. Furthermore, the cubane scaffold has been explored as a rigid linking unit to inhibit electronic communication between bound electron transfer systems. researchgate.net

In medicinal chemistry, the cubane cage is recognized as a non-planar bioisostere for a para-substituted phenyl ring. nih.govacs.orgucl.ac.uk The distance between the 1 and 4 positions of the cubane core is comparable to the distance between the para positions of a benzene (B151609) ring. researchgate.net Replacing a planar aromatic ring with a three-dimensional cubane scaffold can lead to significant improvements in the physicochemical and pharmacological properties of a drug candidate, such as enhanced metabolic stability and solubility. acs.org this compound serves as a key starting material for introducing the cubane moiety into bioactive molecules. The aldehyde can be converted into a variety of functional groups that can then be coupled to a parent drug molecule, allowing for the systematic exploration of the effects of this isosteric replacement. For instance, the cubane analogue of the insecticide diflubenzuron has been synthesized, demonstrating the practical application of this concept. researchgate.net

FeaturePhenyl RingCubane Cage
GeometryPlanarThree-dimensional, cubic
Hybridizationsp²sp³
AromaticityAromaticNon-aromatic
1,4-Distance~2.79 Å~2.72 Å

Exploration of Cubane-Derived Materials

The high strain energy inherent in the cubane skeleton makes it an attractive component for the design of energetic materials and advanced polymers.

Cubane and its derivatives are considered high-energy density materials due to their significant positive heats of formation. dtic.mil Theoretical studies have been conducted on the design of novel energetic materials based on the cubane framework. nih.govresearchgate.netresearchgate.net These studies often focus on the introduction of explosophoric groups, such as nitro (-NO₂) and azido (B1232118) (-N₃) functionalities, onto the cubane core. While specific performance data is excluded, the theoretical design principles involve maximizing the density and oxygen balance of the molecule. This compound can be a precursor for such materials. For example, the aldehyde could be converted to an oxime, which can then be oxidized to a nitro group. Alternatively, it could be reduced to an alcohol and subsequently converted to an azide. Computational studies on such designed molecules focus on predicting their densities, heats of formation, and kinetic stabilities, which are evaluated through parameters like the HOMO-LUMO energy gap and bond dissociation energies. nih.govresearchgate.net

The incorporation of the rigid cubane unit into polymer backbones is a topic of theoretical interest for creating materials with unique thermal and mechanical properties. Cubane-containing polymers are expected to exhibit high thermal stability and rigidity. This compound can be theoretically incorporated into various polymer architectures. For instance, it could be used in condensation polymerizations. After conversion to a diol or a dicarboxylic acid derivative (if another functional group is present on the cubane core), it could be reacted with appropriate comonomers to form polyesters or polyamides. researchgate.net The rigid and bulky nature of the cubane unit would restrict chain mobility, potentially leading to polymers with high glass transition temperatures and enhanced mechanical strength. Theoretical considerations also include the synthesis of polymers with pendant cubane groups, which could be achieved by polymerizing a vinylcubane monomer derived from this compound. nih.govnih.gov

Mentioned Compounds

Compound Name
This compound
Diflubenzuron

Table of Reactions and Their Potential Products with this compound

ReactionReagent(s)Potential Product Class
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CH₂)Vinylcubane
Aldol CondensationEnolizable ketone/aldehyde, Baseα,β-Unsaturated cubyl ketone/aldehyde
Diels-Alder ReactionDiene (with vinylcubane as dienophile)Polycyclic system with fused cyclohexene ring
OxidationOxidizing agent (e.g., KMnO₄)Cubane-1-carboxylic acid
ReductionReducing agent (e.g., NaBH₄)Cubylmethanol

Contribution to Fundamental Organic Chemistry Principles

The study of this compound and its reactivity provides valuable insights into several fundamental principles of organic chemistry, particularly concerning the interplay of steric and electronic effects in chemical reactions. The rigid, cage-like structure of the cubane core imparts unique properties that differentiate its aldehyde derivative from more common aromatic or aliphatic aldehydes.

Electronic Effects:

The cubane cage is known to be electron-withdrawing, a consequence of the high s-character of the exocyclic carbon-carbon bonds. This inductive effect influences the reactivity of the attached aldehyde group. The electron-withdrawing nature of the cubyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to aldehydes attached to electron-donating groups.

However, unlike aromatic aldehydes such as benzaldehyde, the cubane system lacks a π-system that can participate in resonance stabilization of the carbonyl group or any intermediates formed during reactions. This absence of resonance can lead to different reactivity patterns and reaction kinetics when compared to aromatic aldehydes.

Steric Hindrance:

The cubane moiety is a bulky substituent, and its presence adjacent to the aldehyde group creates significant steric hindrance. This steric bulk can influence the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered aldehydes. Furthermore, in reactions that generate new stereocenters, the steric demands of the cubane cage can play a crucial role in directing the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over another.

For instance, in nucleophilic addition reactions, the trajectory of the incoming nucleophile is restricted by the cubane cage, which can lead to high diastereoselectivity. Similarly, in reactions like the aldol condensation, the steric hindrance of the cubyl group can influence the geometry of the resulting enolate and the subsequent addition step.

Table 2: Comparison of Properties: this compound vs. Benzaldehyde

PropertyThis compoundBenzaldehydeInfluence on Reactivity
Electronic Effect of Substituent Inductively electron-withdrawingInductively electron-withdrawing and capable of resonanceThe cubyl group's effect is purely inductive, while the phenyl group can donate or withdraw electron density via resonance, leading to different stabilization of intermediates.
Steric Hindrance HighModerateThe bulky cubane cage can impede the approach of nucleophiles more significantly than the planar phenyl ring.
Hybridization of α-Carbon sp³sp²This difference in hybridization affects the geometry and bond angles around the carbonyl group.
Potential for Conjugation NoneExtensive π-conjugation with the benzene ringThe absence of conjugation in this compound means that the carbonyl group's reactivity is not modulated by resonance effects seen in benzaldehyde.

Advanced Spectroscopic and Structural Elucidation Methods in Cubane 1 Carbaldehyde Research

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a specific, high-resolution crystal structure of the parent cubane-1-carbaldehyde is not widely reported in publicly accessible literature, analysis of closely related cubane (B1203433) derivatives provides significant insight into the expected structural parameters.

For instance, studies on various substituted cubanes have consistently confirmed the cage-like structure, with carbon-carbon bond lengths within the cubane core being slightly elongated compared to typical sp³-hybridized carbons due to significant ring strain. The internal C-C-C bond angles are necessarily constrained to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, which is the primary source of the molecule's high strain energy.

In a study of 4-bromothis compound, a derivative of the target compound, X-ray diffraction analysis was performed. However, the reported structure was highly disordered, which complicated the precise determination of atomic positions and intermolecular interactions researchgate.net. This disorder suggests that the packing of these molecules in the crystal lattice can be complex. In well-ordered crystals of other cubane derivatives, the cubane units often arrange in tightly packed motifs, with intermolecular interactions being primarily of the van der Waals type. The aldehyde group in this compound would be expected to influence the crystal packing through dipole-dipole interactions.

Table 1: Expected Crystallographic Parameters for this compound Based on Derivatives

ParameterExpected Value RangeNotes
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups for organic compounds.
C-C Bond Length (Cubane Core)1.55 - 1.57 ÅSlightly elongated due to ring strain.
C-C Bond Angle (Cubane Core)~90°A defining feature of the cubane cage.
C(cubyl)-C(aldehyde) Bond Length1.48 - 1.52 ÅTypical single bond length between an sp³ and an sp² carbon.
C=O Bond Length1.20 - 1.23 ÅCharacteristic of an aldehyde carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to be highly informative. Due to the high symmetry of the cubane cage, which is broken by the aldehyde substituent, the seven cubyl protons will exhibit distinct chemical shifts. These protons can be categorized into three groups based on their proximity to the aldehyde group: the proton on the carbon opposite the aldehyde (C4), the three protons on the carbons adjacent to the aldehyde-bearing carbon (C2, C5, C7), and the three protons on the carbons beta to the aldehyde group (C3, C6, C8).

The aldehyde proton itself is expected to resonate significantly downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The cubyl protons will appear at higher field, in the region characteristic for strained polycyclic systems. The protons on the carbons adjacent to the substituent will be the most deshielded among the cubyl protons, followed by the beta protons, and finally the gamma proton at C4.

Coupling constants in cubane systems are characteristic. Vicinal coupling (³J) between protons on adjacent carbons is typically around 5-8 Hz, while four-bond coupling (⁴J) through the cubane framework is also commonly observed, usually in the range of 2-3 Hz researchgate.net.

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
-CHO9.0 - 10.0sN/A
H-2, H-5, H-74.0 - 4.5m³J, ⁴J
H-3, H-6, H-83.8 - 4.2m³J, ⁴J
H-43.5 - 4.0m³J, ⁴J

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from related cubane derivatives. The exact chemical shifts and coupling patterns would need to be determined experimentally.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule: the carbonyl carbon, the carbon to which the aldehyde is attached (C1), the three equivalent carbons adjacent to C1 (C2, C5, C7), the three equivalent carbons beta to C1 (C3, C6, C8), and the carbon opposite to C1 (C4).

The carbonyl carbon will be the most downfield signal, typically appearing in the range of 190-200 ppm. The substituted cubyl carbon (C1) will also be significantly downfield compared to the other cubyl carbons due to the electron-withdrawing effect of the aldehyde group. The remaining cubyl carbons will resonate at higher field, with their chemical shifts influenced by their distance from the substituent.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO190 - 200
C-160 - 70
C-2, C-5, C-745 - 55
C-3, C-6, C-840 - 50
C-435 - 45

Note: The data in this table is predictive and based on general principles of ¹³C NMR spectroscopy and data from related cubane derivatives.

Integration of Computational Methods for Spectroscopic Data Interpretation

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), are frequently integrated with experimental spectroscopic data to provide a more detailed and accurate structural elucidation. For a molecule like this compound, where experimental data may be challenging to obtain or interpret fully, computational modeling can be particularly valuable.

DFT calculations can be used to predict the geometry of the molecule, including bond lengths and angles, which can be compared with X-ray diffraction data if available. Furthermore, these optimized geometries can be used to calculate theoretical NMR chemical shifts and coupling constants. By comparing the calculated NMR parameters with the experimental spectrum, a high level of confidence in the structural assignment can be achieved.

For instance, if there is ambiguity in the assignment of certain proton or carbon signals in the NMR spectra, DFT calculations can help to resolve this by predicting the chemical shifts for each specific atom. Discrepancies between experimental and calculated values can also provide insights into solvent effects or conformational dynamics that may not be immediately apparent from the experimental data alone. This synergy between experimental and computational approaches provides a powerful toolkit for the comprehensive characterization of complex molecules like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.